4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine
Description
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a 2,3-dihydrobenzo[b][1,4]dioxine moiety at the 6-position.
Properties
IUPAC Name |
4-chloro-6-(2,3-dihydro-1,4-benzodioxin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-5-8(14-7-15-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPKQBWNJPCWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents to form the dihydrobenzo[b][1,4]dioxin structure.
Substitution on the Pyrimidine Ring: The pyrimidine ring is then synthesized and functionalized with a chloro group at the 4-position.
Coupling Reaction: The dihydrobenzo[b][1,4]dioxin moiety is coupled to the pyrimidine ring under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and dihydrobenzo[b][1,4]dioxin moieties can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Reactivity
Heterocyclic Core Variations
- Pyrimidine vs. Thiadiazole: The target compound’s pyrimidine ring (six-membered, two nitrogen atoms) contrasts with thiadiazole derivatives (five-membered, two nitrogen and one sulfur atom), such as 5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazol-2-amine (III) .
- Chlorine Substituent: The 4-chloro group on the pyrimidine enhances reactivity compared to non-halogenated analogs (e.g., esterified silybin derivatives in ). This group facilitates cross-coupling or substitution reactions, a feature absent in compounds like 12-vinyl dodecanedioate-23-O-silybin B (2b) .
Benzodioxine Modifications
- The 2,3-dihydrobenzo[b][1,4]dioxine moiety is conserved across analogs, but its substitution pattern varies. For instance, in compound 3 (), the benzodioxine is esterified with bulky hydroxy-methoxyphenyl groups, reducing electrophilicity compared to the pyrimidine-linked target compound.
Biological Activity
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine is a complex organic compound that has attracted significant interest due to its unique structural features and potential biological activities. The compound includes a chloro group and a dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its interactions with various biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 306.74 g/mol. The structural representation can be summarized as follows:
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and modulation. The compound has been studied for its potential therapeutic applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to potential therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition : Preliminary data suggest that the compound acts as an inhibitor for certain enzymes involved in critical biological pathways. For example, it has shown promise in inhibiting cyclin-dependent kinases (CDK), which are vital for cell cycle regulation.
- Antimicrobial Activity : The compound's structural similarity to other known antimicrobial agents has led researchers to investigate its potential antibacterial and antifungal properties. Initial findings indicate moderate activity against various bacterial strains.
- Pharmacological Applications : The compound has been considered a lead structure for developing new pharmaceutical agents targeting cancer and infectious diseases due to its unique mechanism of action.
Comparative Analysis with Similar Compounds
A comparison table illustrates the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo-pyrimidine structure | Different substitution pattern at the 7-position |
| 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1H-pyridine | Phenyl group instead of methoxyethyl | Potential for different biological activities |
| 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Halogenated pyrrolopyrimidine framework | Contains bromine instead of chlorine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
